5-isopropyl-N-(3-morpholinopropyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
5-isopropyl-N-(3-morpholinopropyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a useful research compound. Its molecular formula is C22H29N5O and its molecular weight is 379.508. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis Techniques: An effective method for synthesizing azolo[1,5-a]pyrimidin-7-amines, which are chemically related to the compound , involves the condensation of aminoazoles with certain nitriles. This synthesis pathway has been found to produce mixtures of regioisomers, demonstrating the chemical versatility and complexity of these compounds (Gazizov et al., 2019).
- Crystal and Biological Activity: A study on a structurally similar compound, 5-chloro-3-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine, reported its synthesis, crystal structure, and moderate anticancer activity. The crystal structure was determined using X-ray diffraction, highlighting the detailed molecular arrangement and potential for bioactivity (Lu Jiu-fu et al., 2015).
Biological Activities
- Antimicrobial and Antitumor Activities: Novel N-arylpyrazole-containing enaminones have been synthesized, leading to the discovery of compounds with significant antimicrobial and antitumor activities. This research highlights the potential of pyrazolo[1,5-a]pyrimidin-7-amine derivatives in developing new therapeutic agents (Riyadh, 2011).
- Phosphodiesterase Inhibitors: A diverse set of 3-aminopyrazolo[3,4-d]pyrimidinones was synthesized, focusing on their role as phosphodiesterase 1 (PDE1) inhibitors. One particular compound, ITI-214, showed picomolar inhibitory potency for PDE1 and is under clinical development for treating cognitive deficits associated with schizophrenia and Alzheimer's disease (Li et al., 2016).
Mechanism of Action
Target of Action
Similar compounds have been known to target various enzymes involved in the proliferation of malignant cells, such as casein kinase 2 (ck2), phosphoinositide 3-kinase (pi3k), and methionine aminopeptidase 2 (metap-2) .
Mode of Action
It is likely that this compound interacts with its targets by binding to the active sites of the enzymes, thereby inhibiting their activity and resulting in changes to cellular processes .
Biochemical Pathways
Similar compounds have been known to affect pathways related to cell proliferation and survival, potentially leading to downstream effects such as inhibition of tumor growth .
Result of Action
Similar compounds have been known to inhibit the activity of certain enzymes, potentially leading to effects such as inhibition of cell proliferation .
Properties
IUPAC Name |
N-(3-morpholin-4-ylpropyl)-3-phenyl-5-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O/c1-17(2)20-15-21(23-9-6-10-26-11-13-28-14-12-26)27-22(25-20)19(16-24-27)18-7-4-3-5-8-18/h3-5,7-8,15-17,23H,6,9-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVZZZQSHWVPFPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=C(C=NN2C(=C1)NCCCN3CCOCC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.